
Dimethyl 2-(3-methoxyphenyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(3-methoxyphenyl)butanedioate is an organic compound with the molecular formula C13H16O5 It is a derivative of butanedioic acid, featuring a methoxyphenyl group attached to the second carbon atom of the butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-methoxyphenyl)butanedioate can be synthesized through several methods. One common approach involves the esterification of 2-(3-methoxyphenyl)butanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated butanedioate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(3-methoxyphenyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)butanedioate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 2-(3-hydroxyphenyl)butanedioate
Reduction: 2-(3-methoxyphenyl)butanediol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Dimethyl 2-(3-methoxyphenyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-(3-methoxyphenyl)butanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity and specificity, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-phenylbutanedioate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Dimethyl 2-(4-methoxyphenyl)butanedioate: The methoxy group is positioned differently, affecting its electronic and steric properties.
Dimethyl 2-(3-hydroxyphenyl)butanedioate:
Uniqueness
Dimethyl 2-(3-methoxyphenyl)butanedioate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918866-91-8 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
dimethyl 2-(3-methoxyphenyl)butanedioate |
InChI |
InChI=1S/C13H16O5/c1-16-10-6-4-5-9(7-10)11(13(15)18-3)8-12(14)17-2/h4-7,11H,8H2,1-3H3 |
Clé InChI |
TVWUVZOZCWITQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


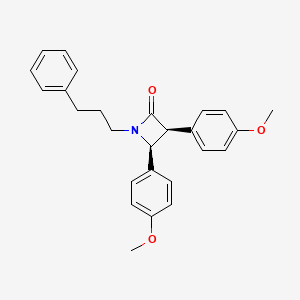
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

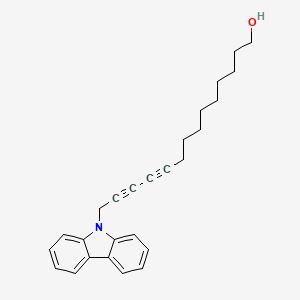
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
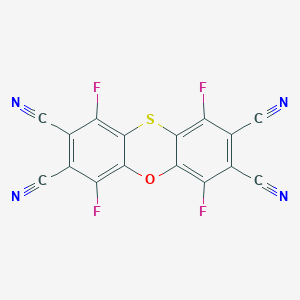
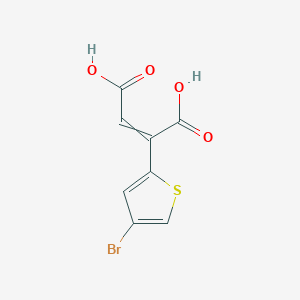
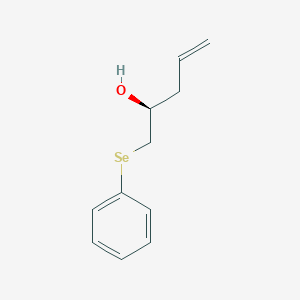

![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
